molecular formula C18H25NO5S B2749384 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005183-85-6

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate

Cat. No.: B2749384
CAS No.: 1005183-85-6
M. Wt: 367.46
InChI Key: VSSHUYCVSGSFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 4-Isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl [(4-methylphenyl)sulfonyl]carbamate, has a molecular formula of C18H25NO5S . It is derived from 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, which are the core structure of the compound, can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .


Molecular Structure Analysis

The molecular structure of this compound is based on the 7-oxabicyclo[2.2.1]heptane skeleton, which is a bicyclic structure that allows the construction of unusual templates and molecular devices .


Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane derivatives, like the one in this compound, can undergo various reactions that permit a high chemodiversity in organic chemistry. These reactions can be used for the synthesis of compounds of biological interest .


Physical and Chemical Properties Analysis

The physical and chemical properties of the core structure, 1-Isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane, include a molecular weight of 154.249 Da and a monoisotopic mass of 154.135757 Da .

Scientific Research Applications

Spherical Shape Complementarity in Molecular Recognition

A study highlighted the complexation of bicyclic azoalkanes, which share structural features with the queried compound, by p-sulfonatocalix[4]arene in D2O, emphasizing spherical shape complementarity in molecular recognition. This research demonstrated that spherical shape complementarity plays a crucial role in the strong binding affinity between host and guest molecules in aqueous chemistry (Bakirci, Nau, & Koner, 2005).

Adaptation to Microreactor Technology

Another study focused on adapting the synthesis of a pharmaceutical intermediate from a batchwise process to a microreactor system, showcasing the efficient synthesis of carbamate compounds under safe operating conditions. This advancement signifies the potential for optimizing chemical synthesis processes for related compounds (Rumi, Pfleger, Spurr, Klinkhammer, & Bannwarth, 2009).

Gold-Catalyzed Cycloisomerization

Research on allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergoing gold-catalyzed cycloisomerization to yield isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes represents a novel approach to generating structurally complex and diverse bicyclic frameworks, important for the synthesis of related compounds (Miege, Meyer, & Cossy, 2010).

Novel β-Nucleating Agent for Polypropylene

A study on metal salts of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid as nucleating agents in isotactic polypropylene highlighted the potential of these compounds to significantly improve the material's mechanical properties. This research underlines the relevance of structurally related compounds in enhancing polymer properties (Pan, Qin, Chen, Xin, Zhao, & Ye, 2018).

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of new heterocyclic compounds incorporating a sulfamoyl moiety, similar in function to the queried compound, demonstrated promising antimicrobial activities. This indicates the potential medicinal chemistry applications of such compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential bioactivity, as well as its use in the synthesis of other bioactive compounds .

Properties

IUPAC Name

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-(4-methylphenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-12(2)18-10-9-17(4,24-18)15(11-18)23-16(20)19-25(21,22)14-7-5-13(3)6-8-14/h5-8,12,15H,9-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSHUYCVSGSFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CC3(CCC2(O3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.